molecular formula C12H13N3O7 B11099895 4-(4-Methoxy-2,6-dinitrobenzoyl)morpholine

4-(4-Methoxy-2,6-dinitrobenzoyl)morpholine

Cat. No.: B11099895
M. Wt: 311.25 g/mol
InChI Key: FRMVOCSPVQFZTE-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2,6-dinitrobenzoyl)morpholine, also known by its chemical formula C₁₂H₁₄N₂O₅, is a synthetic compound. Its molecular weight is approximately 266.256 g/mol . The compound features a morpholine ring substituted with a 4-methoxy-2,6-dinitrobenzoyl group.

Preparation Methods

a. Synthetic Routes: The synthesis of 4-(4-Methoxy-2,6-dinitrobenzoyl)morpholine involves several steps. One common approach is the reaction between morpholine and 4-methoxy-2,6-dinitrobenzoyl chloride. The reaction proceeds under appropriate conditions (usually in an organic solvent) to yield the desired product.

b. Industrial Production: . due diligence is necessary to confirm its identity and purity.

Chemical Reactions Analysis

Reactions::

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the nitro groups may occur under specific conditions.

    Other Transformations: Further functionalization may involve acylation or amidation reactions.

Common Reagents and Conditions::

    Morpholine: Used as the starting material.

    4-Methoxy-2,6-dinitrobenzoyl chloride: Reacts with morpholine.

    Reduction Agents: For nitro group reduction.

Major Products:: The primary product is 4-(4-Methoxy-2,6-dinitrobenzoyl)morpholine itself.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Analytical Chemistry: As a reference standard or reagent.

Biology and Medicine::

    Bioconjugation: Used for labeling biomolecules.

    Pharmacology: Investigated for potential drug development.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural features suggest interactions with biological targets, possibly affecting cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13N3O7

Molecular Weight

311.25 g/mol

IUPAC Name

(4-methoxy-2,6-dinitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H13N3O7/c1-21-8-6-9(14(17)18)11(10(7-8)15(19)20)12(16)13-2-4-22-5-3-13/h6-7H,2-5H2,1H3

InChI Key

FRMVOCSPVQFZTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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